1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one
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Overview
Description
1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7300^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one is a complex organic compound with a unique structure that includes a cyclopenta[d]thieno[2,3-b]pyridine core
Preparation Methods
The synthesis of 1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1-[3-Amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, which share a similar core structure but differ in their substituents. These compounds may have different biological activities or chemical properties, making each unique in its applications. Examples of similar compounds include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
Properties
IUPAC Name |
1-[3-amino-8-(3-methylphenyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-10-5-3-6-12(9-10)17-14-8-4-7-13(14)15-16(20)18(11(2)22)23-19(15)21-17/h3,5-6,9H,4,7-8,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBFHRLEGKSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C4=C2CCC4)C(=C(S3)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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